(4-nitrophenyl carbonate)-PEG8-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl carbonate)-PEG8-t-butyl ester is a compound that combines the properties of polyethylene glycol (PEG) with a nitrophenyl carbonate group and a t-butyl ester. This compound is often used in various chemical and biological applications due to its unique properties, such as solubility in both aqueous and organic solvents, and its ability to form stable linkages with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl carbonate)-PEG8-t-butyl ester typically involves the reaction of PEG8 with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The t-butyl ester group is introduced by reacting the intermediate product with t-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl carbonate)-PEG8-t-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrophenyl carbonate group can be substituted by nucleophiles such as amines or alcohols, forming stable carbamate or carbonate linkages.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of PEG8 and 4-nitrophenol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, methanol
Catalysts: Triethylamine, hydrochloric acid
Major Products
Carbamates: Formed by the reaction with amines
Carbonates: Formed by the reaction with alcohols
Hydrolysis Products: PEG8 and 4-nitrophenol
Scientific Research Applications
(4-nitrophenyl carbonate)-PEG8-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of PEGylated compounds, which are important in drug delivery systems.
Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.
Medicine: Utilized in the development of PEGylated drugs that have enhanced pharmacokinetic properties.
Industry: Applied in the production of advanced materials such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of (4-nitrophenyl carbonate)-PEG8-t-butyl ester involves the formation of stable linkages with nucleophiles. The nitrophenyl carbonate group acts as a leaving group, facilitating the formation of carbamate or carbonate bonds. This reaction is often used to modify biomolecules, enhancing their solubility, stability, and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(4-nitrophenyl chloroformate): Similar in structure but lacks the PEG and t-butyl ester groups.
(4-nitrophenyl carbonate)-PEG4-t-butyl ester: Similar but with a shorter PEG chain.
(4-nitrophenyl carbonate)-PEG8-methyl ester: Similar but with a methyl ester group instead of t-butyl.
Uniqueness
(4-nitrophenyl carbonate)-PEG8-t-butyl ester is unique due to its combination of a long PEG chain and a t-butyl ester group, which provides enhanced solubility and stability compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49NO15/c1-30(2,3)46-28(32)8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-29(33)45-27-6-4-26(5-7-27)31(34)35/h4-7H,8-25H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPXTTZWLGHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.